![molecular formula C9H13N3O4S B5199336 N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5199336.png)
N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide, commonly known as Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. It was first introduced in the market in 1985 and has since been used for various medical conditions. The purpose of
Wirkmechanismus
Nimesulide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, Nimesulide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
Nimesulide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce the production of reactive oxygen species, which are known to contribute to inflammation and tissue damage. In addition, Nimesulide has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Nimesulide has several advantages as a drug for laboratory experiments. It is relatively easy to synthesize and has a well-established mechanism of action. It has also been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, Nimesulide also has some limitations. It has been shown to have potential hepatotoxicity, and its use in certain populations, such as pregnant women and children, is not recommended. In addition, Nimesulide has been shown to interact with other drugs, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Nimesulide. One area of research is the potential use of Nimesulide in the treatment of cancer. Nimesulide has been shown to have anti-cancer properties, and further research is needed to determine its efficacy in treating various types of cancer. Another area of research is the potential use of Nimesulide in the treatment of Alzheimer's disease. Nimesulide has been shown to have neuroprotective properties, and further research is needed to determine its potential use in treating this debilitating disease. Finally, further research is needed to determine the long-term safety of Nimesulide and its potential interactions with other drugs.
Conclusion
In conclusion, N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide, commonly known as Nimesulide, is a non-steroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has a well-established mechanism of action and has been used in the treatment of various medical conditions. While it has several advantages as a drug for laboratory experiments, it also has some limitations. Further research is needed to determine its potential use in the treatment of cancer and Alzheimer's disease, as well as its long-term safety and potential interactions with other drugs.
Synthesemethoden
The synthesis method of Nimesulide involves the reaction of 4-nitroaniline with 2-chloroethylmethanesulfonate in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to yield Nimesulide. The synthesis of Nimesulide is a multistep process that requires careful handling of the chemicals and precise control of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Nimesulide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of various medical conditions such as osteoarthritis, rheumatoid arthritis, dental pain, and menstrual pain. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease. Nimesulide has been shown to be effective in reducing pain and inflammation and improving the quality of life of patients.
Eigenschaften
IUPAC Name |
N-[2-(4-nitroanilino)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-17(15,16)11-7-6-10-8-2-4-9(5-3-8)12(13)14/h2-5,10-11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKDSHWIAXTZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

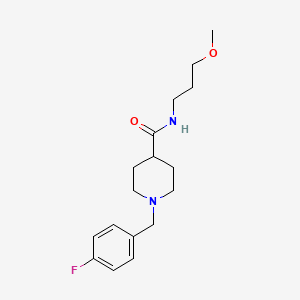
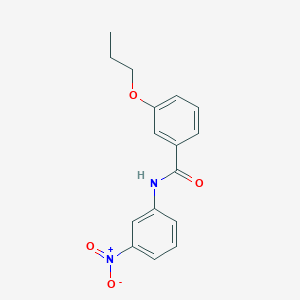
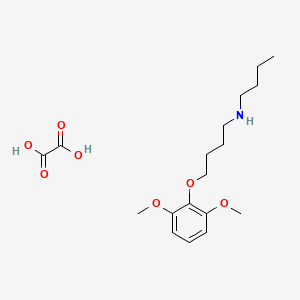

![(3R*,4R*)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5199277.png)
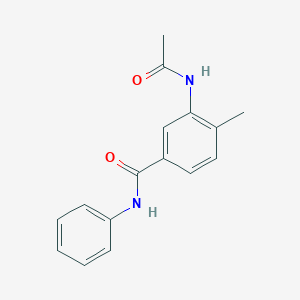
![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)
![N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5199302.png)
![N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide](/img/structure/B5199306.png)
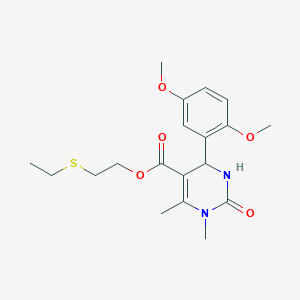
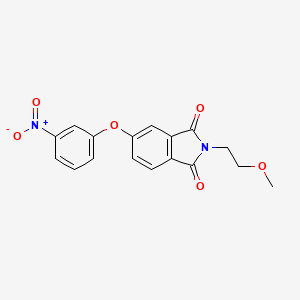
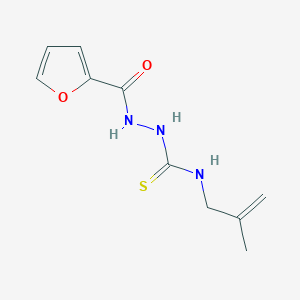
![2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5199332.png)